2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold comprising a 1,3-thiazole and 1,3,4-thiadiazole ring connected via an acetamide bridge. Key structural attributes include:
- 5-Methyl substitution on the thiadiazole ring, influencing steric and electronic properties.
- Acetamide linker, a common motif in bioactive molecules, facilitating hydrogen-bond interactions.
The structural resemblance to benzylpenicillin’s lateral chain (as noted in acetamide derivatives) further underscores its relevance in drug design .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-9(15)3-5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSWYQCMHYINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 2-aminothiazole and 1,3,4-thiadiazole derivatives, have shown a wide range of biological activities. They have been found to interact with various targets, including enzymes, receptors, and proteins, playing significant roles in different biochemical pathways.
Mode of Action
For instance, some 2-aminothiazole derivatives have been found to inhibit enzymatic activity, thereby disrupting the normal functioning of certain biochemical pathways. Similarly, 1,3,4-thiadiazole derivatives have shown inhibitory effects on the growth of certain cell lines.
Biochemical Pathways
For instance, some 2-aminothiazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Similarly, 1,3,4-thiadiazole derivatives have shown cytotoxic properties.
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a fluorophenyl group, and a thiadiazole moiety. These components are significant as they contribute to the biological activity observed in various studies.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes or receptors involved in critical cellular pathways. For instance:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes, disrupting their metabolic processes.
- Anticancer Activity : Research indicates that it can interfere with cell cycle regulation and apoptosis pathways in cancer cells.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Anticancer Activity
Recent research has demonstrated that related compounds show potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MCF-7 | 1.61 | Inhibits CDK9 and STAT3 transcription |
| 2f | LoVo | 2.00 | Induces cell cycle arrest in G0/G1 phase |
| 3c | HCT-116 | <1.0 | Apoptosis induction through mitochondrial pathways |
These findings suggest that modifications in the structure can significantly affect the potency and selectivity of the compound against different cancer types .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Cell Viability Assays : A study conducted on MCF-7 and LoVo cells demonstrated that derivatives of the compound significantly reduced cell viability over time, with enhanced effects observed after 48 hours of treatment .
- Molecular Docking Studies : These studies reveal that the compound can bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary animal studies have shown promising results in reducing tumor growth without significant toxicity, indicating a favorable therapeutic index .
Comparative Analysis
When compared to other thiazole derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2g | Strong anticancer | |
| 4-Fluorophenyl derivative | Moderate antimicrobial | |
| 5-Methylthiadiazole derivative | High anti-inflammatory |
This comparison highlights the unique efficacy of our compound due to its specific combination of functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
- Hydrogen-Bonding Capacity : The hydroxyl group in ’s analog improves aqueous solubility, contrasting with the target’s fluorine, which prioritizes membrane permeability .
- Ring Saturation : Dihydro-thiadiazole derivatives (e.g., ) show reduced rigidity compared to the target’s fully unsaturated system, impacting metabolic stability .
Preparation Methods
Thiazole Core Synthesis
The 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl fragment is synthesized via a Hantzsch thiazole reaction:
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Condensation : 4-Fluoroaniline reacts with α-bromoketones (e.g., bromoacetyl chloride) in ethanol at 60°C for 6 hours, yielding 2-amino-4-(4-fluorophenyl)thiazole intermediates.
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Cyclization : Treatment with thiourea in the presence of HCl gas generates the thiazole ring, with NH₄SCN as a sulfur donor.
Key Data :
Thiadiazole Acetamide Functionalization
The 5-methyl-1,3,4-thiadiazol-2-amine precursor is prepared via:
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Hydrazine Cyclization : Methyl hydrazinecarbodithioate reacts with acetic anhydride at 120°C, forming 5-methyl-1,3,4-thiadiazol-2-amine with 85% yield.
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Acetylation : The amine is treated with chloroacetyl chloride in dioxane-triethylamine (2:1 v/v) at 80°C for 2 hours, achieving N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Optimization Note : Excess triethylamine (3 eq.) suppresses HCl-mediated decomposition, improving yields to 89%.
Final Coupling via Nucleophilic Substitution
The thiazole and thiadiazole segments are coupled using a two-step protocol:
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Activation : The thiazole intermediate (1 eq.) is treated with CDI (1.2 eq.) in DMF at 25°C for 1 hour, forming an imidazolide-activated species.
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Acetamide Bond Formation : Reaction with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.1 eq.) in refluxing dioxane (90°C, 4 hours) delivers the final product.
Reaction Metrics :
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from a DMF:AcOH (1:2) mixture, achieving needle-like crystals with 95.2% purity.
Spectroscopic Validation
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole H-5), 7.62–7.58 (m, 2H, Ar-F), 2.41 (s, 3H, CH₃).
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MS (ESI+) : m/z 350.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂FN₅OS₂.
Challenges and Mitigation Strategies
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Low Coupling Efficiency : Early methods suffered from yields <60% due to competing side reactions. Switching from THF to dioxane as the solvent improved polarity matching, boosting yields to 73–77%.
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Purification Complexity : Silica gel chromatography (EtOAc/hexane, 3:7) was replaced with recrystallization to avoid decomposition, reducing processing time by 40%.
Applications and Derivatives
While beyond preparation scope, the compound’s structural motifs suggest potential in:
Q & A
Q. What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?
The compound can be synthesized via condensation reactions. For example, a thiazole-thiadiazole hybrid structure is typically prepared by reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C. Purification involves filtration, washing with water, and recrystallization from ethanol-DMF mixtures . Key factors include stoichiometric control of reagents (e.g., 10 mmol substrate), temperature stability during chloroacetyl chloride addition, and solvent selection for crystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
X-ray diffraction (XRD) is critical for confirming the dihedral angles between aromatic rings (e.g., 86.82° between thiadiazole and benzene rings) and intramolecular interactions like S···O contacts (2.682 Å) . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the acetamide carbonyl and fluorophenyl substituents. Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) can be mapped via XRD to explain crystal packing .
Q. What preliminary biological screening methods are recommended for assessing bioactivity?
Initial screening should include in vitro antiproliferative assays (e.g., against cancer cell lines like MCF-7 or HeLa) and antimicrobial tests (disk diffusion or MIC assays). Thiadiazole derivatives are known for anticancer activity, so dose-dependent cytotoxicity studies (IC₅₀ calculations) are advised .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
Yield optimization (e.g., from 70% to >85%) may involve refluxing intermediates in ethanol with acetic acid as a catalyst, followed by controlled cooling and recrystallization in aqueous alcohol (80% v/v) . Purity enhancement requires chromatographic techniques (e.g., column chromatography) or solvent gradient recrystallization. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. How should researchers address contradictory bioactivity data across pharmacological studies?
Contradictions often arise from substituent effects (e.g., fluorophenyl vs. methyl groups) or assay variability. To resolve this, perform parallel studies using standardized protocols (e.g., identical cell lines, ATP-based viability assays) and compare structure-activity relationships (SAR) with analogs. For example, modifying the 5-methyl-thiadiazole group may alter metabolic stability .
Q. What computational strategies predict binding mechanisms and pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) can model interactions with targets like cyclooxygenase (COX) or kinase enzymes. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. ADMET predictions via tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .
Q. What in vivo models are appropriate for validating anticancer efficacy?
Xenograft models (e.g., murine breast cancer models) are ideal for dose-response studies. Pharmacokinetic parameters (t₁/₂, Cmax) should be measured via LC-MS/MS. Histopathological analysis of tumor tissues post-treatment can confirm apoptosis induction and metastasis suppression .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths/angles) with computational models to resolve structural ambiguities .
- Experimental Design : Use a fractional factorial design to test multiple variables (solvent polarity, temperature) in synthesis optimization .
- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
